![molecular formula C19H18N2O2S B2989844 Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034429-77-9](/img/structure/B2989844.png)

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

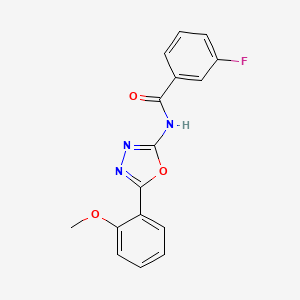

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as BPTP, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPTP is a small molecule that has been synthesized through a multi-step process, and its unique structure and properties have made it a promising candidate for further investigation.

科学的研究の応用

Organic Optoelectronic Devices

Benzo[b]thiophene derivatives are key constituents in the development of organic optoelectronic devices. They are used as emitters, semiconductors, and photosensitizers in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). Their air-stability and commercial availability make them particularly valuable for these applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, benzo[b]thiophene is utilized as a π-building block due to its crucial role in the construction of functional materials. The derivatives of benzo[b]thiophene have been extensively studied for their synthetic versatility and potential to create complex molecular structures .

Antimicrobial Activity

Benzo[b]thiophene derivatives have been evaluated for their inhibitory potential against various bacterial and fungal species. This includes both Gram-positive bacteria like S. aureus and B. cereus, and Gram-negative bacteria such as E. coli, P. aeruginosa, and K. pneumoniae, as well as fungal species like A. niger and C. albicans .

Anti-inflammatory and Analgesic Activities

Some indole derivatives of benzo[b]thiophene have shown promising anti-inflammatory and analgesic activities. These compounds have been compared with standard drugs like indomethacin and celecoxib, indicating their potential in pharmaceutical applications .

Neuropharmacology

The arylpiperazine moiety and benzo[b]thiophene ring substitutions have been studied for their binding affinity in neuropharmacological applications. Certain analogues have displayed micromolar affinity toward 5-HT1A sites, which are significant in the treatment of neurological disorders .

Material Chemistry

Benzo[b]thiophene derivatives are also significant in material chemistry for the preparation of compounds with specific structural properties. These compounds are characterized by techniques such as multinuclear NMR spectroscopy and elemental analysis to determine their suitability for various material applications .

作用機序

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptor, through relevant electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

It’s known that serotonin receptors, such as 5-ht1a, are implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . Therefore, it’s plausible that this compound could influence these pathways.

Pharmacokinetics

The compound’s affinity for the 5-ht1a serotonin receptor suggests that it is able to cross the blood-brain barrier and reach its target in the central nervous system .

Result of Action

The result of the compound’s action is likely related to its interaction with the 5-HT1A serotonin receptor. By binding to this receptor, the compound could potentially influence serotonin signaling and thereby affect various physiological functions regulated by serotonin .

特性

IUPAC Name |

1-benzothiophen-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZIYBXIJVZZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)